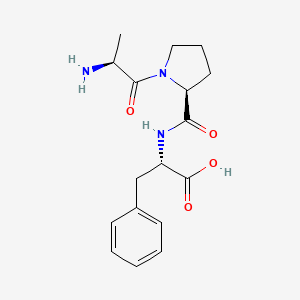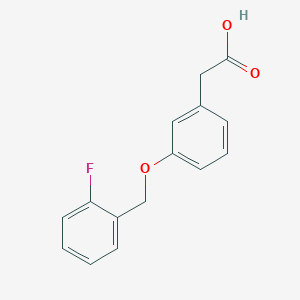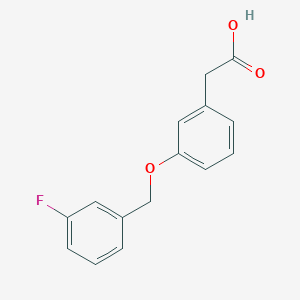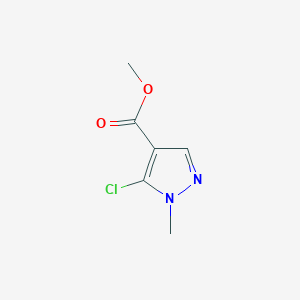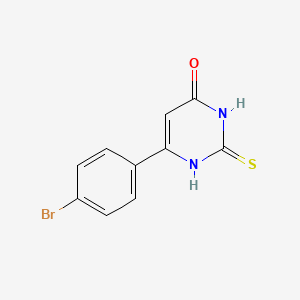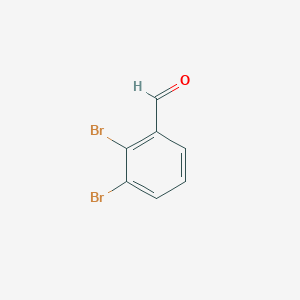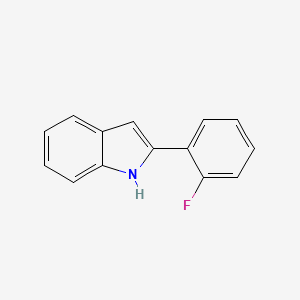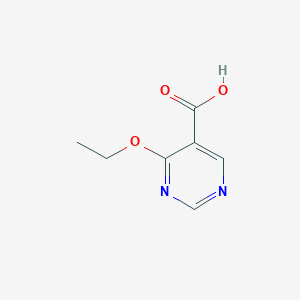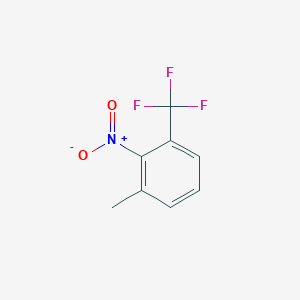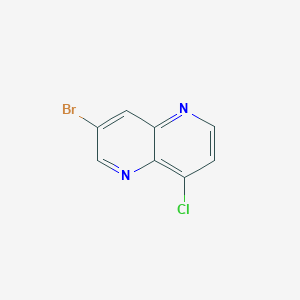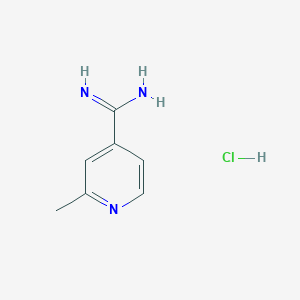
2-Methyl-4-pyridinecarboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-pyridinecarboximidamide hydrochloride is a chemical compound with the molecular formula C7H10N3Cl. It is a derivative of isonicotinamidine, where a methyl group is attached to the second carbon of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-pyridinecarboximidamide hydrochloride typically involves the reaction of 2-methylisonicotinic acid with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to form the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-pyridinecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-pyridinecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pyridinecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Isonicotinamidine: Lacks the methyl group at the second carbon position.
Nicotinamidine: Similar structure but with a different position of the amine group.
2-Methyl-nicotinamidine: Similar to 2-Methyl-isonicotinamidine but with a different arrangement of the nitrogen atoms.
Uniqueness: 2-Methyl-4-pyridinecarboximidamide hydrochloride is unique due to the presence of the methyl group at the second carbon position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-methylpyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-4-6(7(8)9)2-3-10-5;/h2-4H,1H3,(H3,8,9);1H |
InChI Key |
UHLCZUREWPTFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=N)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

